molecular formula C11H16N2O2 B1369366 [2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine

[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine

Cat. No.: B1369366
M. Wt: 208.26 g/mol
InChI Key: IPVJWRKFBHNOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine is a chemical compound that features a pyridine ring substituted with a methanamine group and a tetrahydro-2-furanylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine typically involves the condensation of 2,5-dimethoxytetrahydrofuran with an appropriate amine under mild reaction conditions. This process can be catalyzed by iron (III) chloride in water, yielding N-substituted pyrroles in good to excellent yields . Another method involves the use of a manganese complex to catalyze the conversion of primary diols and amines to pyrroles, with water and molecular hydrogen as the only side products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmacologically active compounds.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the methanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Oxolan-2-ylmethoxy)pyridin-3-yl]methanamine is unique due to its combination of a tetrahydro-2-furanylmethoxy group and a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

[2-(oxolan-2-ylmethoxy)pyridin-3-yl]methanamine

InChI

InChI=1S/C11H16N2O2/c12-7-9-3-1-5-13-11(9)15-8-10-4-2-6-14-10/h1,3,5,10H,2,4,6-8,12H2

InChI Key

IPVJWRKFBHNOGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=C(C=CC=N2)CN

Origin of Product

United States

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